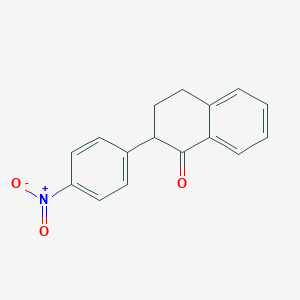

2-(4-Nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one

Descripción

Propiedades

Fórmula molecular |

C16H13NO3 |

|---|---|

Peso molecular |

267.28 g/mol |

Nombre IUPAC |

2-(4-nitrophenyl)-3,4-dihydro-2H-naphthalen-1-one |

InChI |

InChI=1S/C16H13NO3/c18-16-14-4-2-1-3-11(14)7-10-15(16)12-5-8-13(9-6-12)17(19)20/h1-6,8-9,15H,7,10H2 |

Clave InChI |

ZUXQERFDPCBNEF-UHFFFAOYSA-N |

SMILES canónico |

C1CC2=CC=CC=C2C(=O)C1C3=CC=C(C=C3)[N+](=O)[O-] |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one typically involves the reaction of 4-nitrobenzaldehyde with 1-tetralone under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction of the nitro group can yield amino derivatives.

Substitution: The nitrophenyl group can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are employed.

Major Products

Oxidation: Naphthoquinones

Reduction: Amino derivatives

Substitution: Various substituted naphthalenones

Aplicaciones Científicas De Investigación

2-(4-Nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 2-(4-Nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the naphthalenone core can interact with biological macromolecules. These interactions can lead to the modulation of biochemical pathways, resulting in the compound’s observed effects.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Electronic Comparisons

Electron-Withdrawing vs. Electron-Donating Groups: The 4-nitro group in the target compound contrasts with electron-donating groups (EDGs) like methoxy (e.g., 2-(4-Methoxybenzylidene)-DHN) or halogens (e.g., 4-fluoro in ) . Trifluoromethyl groups (e.g., in ) combine steric bulk with moderate EW effects, often improving metabolic stability in pharmaceuticals .

Stereochemical and Conformational Effects :

- The Claisen-Schmidt-derived α,β-unsaturated ketone in many analogs (e.g., ) introduces planarity to the benzylidene-DHN system. However, steric hindrance from substituents like trifluoromethyl or cyclohexyl () disrupts coplanarity, with dihedral angles reaching ~69.5° .

Physicochemical and Spectral Properties

Table 2: Key Physicochemical Data

- Nitro Group Impact : The nitro group increases molecular polarity but may reduce solubility in aqueous media compared to hydroxylated analogs (e.g., 4,6,8-trihydroxy-DHN in ) .

- Crystallography: Analogs like (E)-2-(4-chlorobenzylidene)-DHN crystallize in monoclinic systems with distinct packing patterns influenced by halogen size .

Q & A

Q. Basic

- X-ray crystallography : Resolves the dihedral angle between the nitro-substituted phenyl ring and the dihydronaphthalenone core, confirming the (E)- or (Z)-configuration of the benzylidene group .

- FT-IR spectroscopy : Identifies C=O stretching (~1680 cm⁻¹) and NO₂ asymmetric/symmetric vibrations (~1520 and ~1350 cm⁻¹) .

- NMR spectroscopy : ¹H NMR reveals coupling constants (e.g., J = 12–16 Hz for trans-alkene protons), while ¹³C NMR confirms carbonyl (δ ~200 ppm) and aromatic carbon environments .

How can researchers address discrepancies in reported crystal structures of dihydronaphthalenone derivatives?

Advanced

Discrepancies such as polymorphic variations (e.g., monoclinic vs. orthorhombic systems) require:

- Re-examining crystallization conditions (solvent polarity, temperature) to isolate stable polymorphs.

- Using Hirshfeld surface analysis to compare intermolecular interactions (e.g., C–H···O vs. π-π contacts) across polymorphs.

- Validating structural models with high-resolution data (R factor < 0.05) and checking for overlooked symmetry elements .

What computational methods predict the electronic properties of nitro-substituted dihydronaphthalenones?

Q. Advanced

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO) to assess reactivity and charge distribution. The nitro group lowers LUMO energy, enhancing electrophilicity.

- Molecular docking : Evaluates binding affinities to biological targets (e.g., enzymes) by simulating interactions between the nitro group and active-site residues.

- Mulliken population analysis : Quantifies charge transfer effects, showing how the nitro group polarizes the dihydronaphthalenone core .

How do substituents like nitro groups affect crystal packing compared to halogens or methoxy groups?

Q. Advanced

- Nitro groups : Introduce strong dipole-dipole interactions and C–H···O hydrogen bonds, often leading to tighter packing and higher melting points.

- Halogens (e.g., Cl) : Promote halogen bonding (C–Cl···π) and van der Waals interactions, creating layered structures.

- Methoxy groups : Facilitate C–H···O and π-π stacking but reduce density due to steric bulk.

Comparative studies show nitro derivatives exhibit lower solubility in polar solvents than methoxy analogs .

What strategies resolve data contradictions from synthetic or analytical methods?

Q. Advanced

- Reproducibility checks : Standardize reaction protocols (e.g., inert atmosphere, stoichiometry) to minimize side products.

- Multi-technique validation : Cross-verify NMR, X-ray, and mass spectrometry data to confirm molecular identity.

- High-throughput screening : Test crystallization conditions (e.g., solvent mixtures) to isolate phase-pure samples for structural studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.